molecular formula C8H4F3N3S B11787899 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile

Cat. No.: B11787899
M. Wt: 231.20 g/mol
InChI Key: FCCHIHWFMCPHJF-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone . The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to target the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial.

Properties

Molecular Formula

C8H4F3N3S

Molecular Weight

231.20 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

InChI

InChI=1S/C8H4F3N3S/c1-4-3-14-5(2-12)6(8(9,10)11)13-7(14)15-4/h3H,1H3

InChI Key

FCCHIHWFMCPHJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C(F)(F)F)C#N

Origin of Product

United States

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